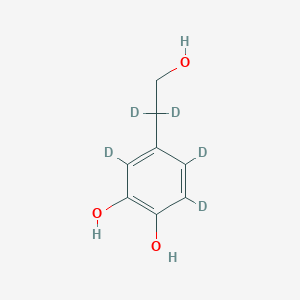
Hydroxytyrosol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxytyrosol-d5 is a deuterated form of hydroxytyrosol, a phenolic compound primarily found in olives and olive oil. It is known for its potent antioxidant properties and various health benefits, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects . The deuterated form, this compound, is often used in scientific research to study the metabolism and bioavailability of hydroxytyrosol due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Hydroxytyrosol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis route involves the protection of catechol, followed by a Friedel–Crafts reaction with ethyl oxalyl monochloride, the Wolff-Kishner-Huang reaction, and reduction with lithium aluminum hydride (LAH), and finally deprotection .
Biotechnological synthesis involves the use of genetically modified microorganisms such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to produce hydroxytyrosol from simple precursors like tyrosol through enzymatic hydroxylation .
Industrial Production Methods
Industrial production of hydroxytyrosol often employs biotechnological methods due to their environmental sustainability, safety, and cost-effectiveness. These methods include the use of immobilized cells in bioreactors, which can achieve high yields and productivity . The biotransformation rate of cells immobilized in calcium alginate beads, for example, can reach 86% in the presence of 5 g/L tyrosol during a single batch process .
化学反应分析
Types of Reactions
Hydroxytyrosol undergoes various chemical reactions, including:
Oxidation: Hydroxytyrosol can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert hydroxytyrosol to its corresponding alcohols.
Substitution: Hydroxytyrosol can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ascorbic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Hydroxytyrosol-d5 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used as a standard in analytical chemistry for the quantification of hydroxytyrosol in various samples.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
作用机制
Hydroxytyrosol exerts its effects primarily through its potent antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . Additionally, hydroxytyrosol has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Hydroxytyrosol is often compared with other phenolic compounds found in olives, such as tyrosol, oleuropein, oleocanthal, and oleacein. While all these compounds exhibit antioxidant properties, hydroxytyrosol is considered the most potent due to its higher electron-donating capacity . Unlike tyrosol, which has only one hydroxyl group, hydroxytyrosol has two hydroxyl groups, enhancing its antioxidant activity. Oleuropein, oleocanthal, and oleacein also have unique health benefits, but hydroxytyrosol’s superior antioxidant properties make it particularly valuable in research and industry .
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC 名称 |
3,4,6-trideuterio-5-(1,1-dideuterio-2-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,3D2,5D |
InChI 键 |
JUUBCHWRXWPFFH-DUGDOUCXSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])CO)[2H])O)O)[2H] |
规范 SMILES |
C1=CC(=C(C=C1CCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


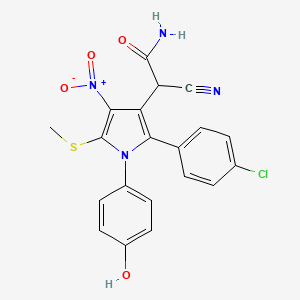
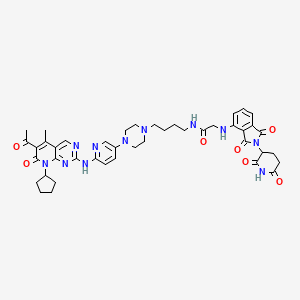


![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
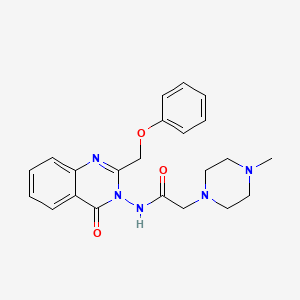


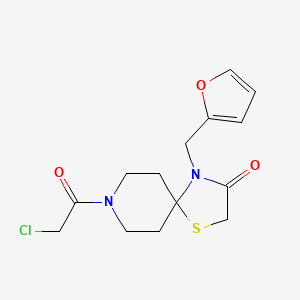
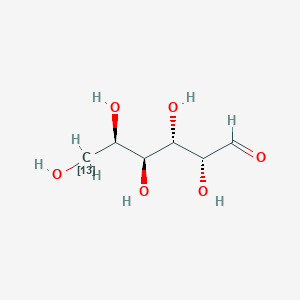
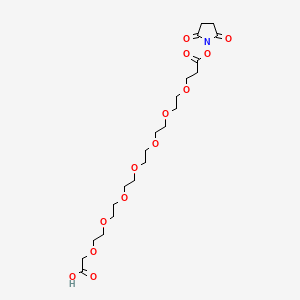

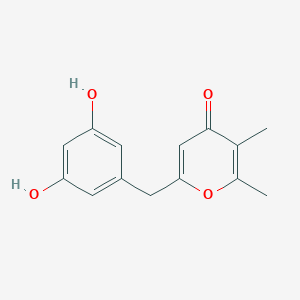
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
